molecular formula C9H4BrF6NO B6334952 3-Bromo-5-trifluoromethyl-trifluoroacetanilide CAS No. 1485918-71-5

3-Bromo-5-trifluoromethyl-trifluoroacetanilide

Cat. No. B6334952
CAS RN: 1485918-71-5
M. Wt: 336.03 g/mol
InChI Key: PNLKBJLUSQTWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-trifluoromethyl-trifluoroacetanilide (3-Br-5-TFM-TFA) is an organofluorine compound with a broad range of applications in research and industry. It is a versatile compound that can be used as a reagent for various synthetic transformations, as a catalyst for various reactions, and as a building block for drug discovery. 3-Br-5-TFM-TFA has also been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

The mechanism of action of 3-Br-5-TFM-TFA is not fully understood. However, it is believed to be a nucleophilic reagent that can react with various electrophiles, such as amines and aldehydes, to form amides and other compounds. It is also believed to act as a catalyst for various reactions, such as the synthesis of fluorinated compounds and the synthesis of heterocycles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-TFM-TFA are not well understood. It is believed to be a relatively non-toxic compound, but it is not known if it has any long-term effects on human health. It is also not known if it has any effect on the environment.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Br-5-TFM-TFA in lab experiments is its versatility. It can be used as a reagent for various synthetic transformations, as a catalyst for various reactions, and as a building block for drug discovery. It is also relatively non-toxic and has a low cost. However, there are some limitations to its use in lab experiments. It is not very soluble in water, so it must be used in an organic solvent. In addition, it is not very stable and can decompose over time.

Future Directions

There are many potential future directions for the use of 3-Br-5-TFM-TFA. One potential direction is the development of new synthetic methods using the compound. Another potential direction is the development of new catalysts and reagents using the compound. In addition, the compound could be used in the development of new pharmaceuticals, agrochemicals, and other compounds. Finally, further research could be done to investigate the biochemical and physiological effects of the compound.

Synthesis Methods

3-Br-5-TFM-TFA can be synthesized using a variety of methods. One common method involves the reaction of 3-bromo-5-trifluoromethyl-trifluoroacetyl chloride (3-Br-5-TFM-TFA-Cl) with an amine in the presence of a base. The reaction produces an amide and a chloride ion, which is then removed by an acid. Other methods of synthesis involve the reaction of 3-Br-5-TFM-TFA-Cl with an alcohol, or with a diol, or with a thiol, or with an aldehyde.

Scientific Research Applications

3-Br-5-TFM-TFA has a wide range of applications in scientific research. It is used as a reagent for various synthetic transformations, such as the synthesis of amides, esters, and other compounds. It is also used as a catalyst for various reactions, such as the synthesis of fluorinated compounds and the synthesis of heterocycles. In addition, it is used as a building block for drug discovery, as it can be used to synthesize compounds with desired pharmacological properties.

properties

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF6NO/c10-5-1-4(8(11,12)13)2-6(3-5)17-7(18)9(14,15)16/h1-3H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLKBJLUSQTWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1NC(=O)C(F)(F)F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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